molecular formula C8H7ClN2O B8167539 2-Chloro-5-ethoxynicotinonitrile

2-Chloro-5-ethoxynicotinonitrile

Cat. No.: B8167539
M. Wt: 182.61 g/mol
InChI Key: STATWFOXJQIOBR-UHFFFAOYSA-N
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Description

2-Chloro-5-ethoxynicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of a chlorine atom at the 2-position and an ethoxy group at the 5-position on the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethoxynicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with ethyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethoxy group. The general reaction scheme is as follows:

2-Chloronicotinonitrile+Ethyl AlcoholBase, RefluxThis compound\text{2-Chloronicotinonitrile} + \text{Ethyl Alcohol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 2-Chloronicotinonitrile+Ethyl AlcoholBase, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethoxynicotinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nicotinonitriles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Chloro-5-ethoxynicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethoxynicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and ethoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxynicotinonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Chloro-3-ethoxynicotinonitrile: Similar structure but with the ethoxy group at the 3-position.

    2-Bromo-5-ethoxynicotinonitrile: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-Chloro-5-ethoxynicotinonitrile is unique due to the specific positioning of the chlorine and ethoxy groups, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

2-chloro-5-ethoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-2-12-7-3-6(4-10)8(9)11-5-7/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STATWFOXJQIOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(N=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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